molecular formula C17H19N5O3 B6331650 His-Trp CAS No. 23403-90-9

His-Trp

Cat. No.: B6331650
CAS No.: 23403-90-9
M. Wt: 341.4 g/mol
InChI Key: FBTYOQIYBULKEH-ZFWWWQNUSA-N
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Mechanism of Action

Target of Action

His-Trp, also known as H-His-Trp-OH, primarily targets Transient Receptor Potential (TRP) channels . TRP channels are a large group of ion channels that control many physiological functions in our body . They are sensors for a variety of cellular and environmental signals and are considered potential therapeutic drug targets for various diseases such as neurological disorders, cancers, cardiovascular disease, and many more .

Mode of Action

This compound interacts with its targets, the TRP channels, in a specific manner. In its neutral form, this compound acts as an aromatic π-motif, participating in cation-π interactions . When protonated, this compound can play the role of a cation, leading to repulsive cation-π interactions . These interactions can influence the activity of TRP channels, thereby affecting various physiological functions.

Biochemical Pathways

The biochemical pathways affected by this compound are complex. Tryptophan, a component of this compound, is involved in the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . This pathway is crucial for the production of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological functions.

Pharmacokinetics

It is known that this compound can be effectively purified using high-performance immobilized metal affinity chromatography (imac) columns . This suggests that this compound has a strong binding capacity, which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with TRP channels. TRP channels are responsible for various sensory responses including heat, cold, pain, stress, vision, and taste . Therefore, the modulation of TRP channels by this compound can lead to changes in these sensory responses.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH condition can affect the protonation state of this compound, which in turn influences its interaction with TRP channels . Moreover, the presence of metallic cations can also affect the binding capacity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of His-Trp typically involves the coupling of histidine and tryptophan through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

His-Trp can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

His-Trp can be compared with other dipeptides and amino acid derivatives:

This compound is unique due to the combination of histidine and tryptophan, which provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYOQIYBULKEH-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334869
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23403-90-9
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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